N-({[2,3'-bipyridine]-3-yl}methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2,3'-bipyridine moiety linked via a methyl group to an acetamide scaffold, which is further substituted with a 6-oxo-1,6-dihydropyridazin-1-yl group.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-15(12-22-16(24)6-3-9-21-22)20-11-14-5-2-8-19-17(14)13-4-1-7-18-10-13/h1-10H,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVRKGTXZIEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine derivative, followed by the introduction of the acetamide group. The final step involves the formation of the pyridazinone ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is studied for its coordination properties, making it a potential ligand in coordination chemistry and catalysis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including its ability to interact with specific enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, potentially affecting enzymatic activity or signaling pathways. The pyridazinone structure may interact with other biological molecules, influencing cellular processes and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Heterocyclic Substituents
Several acetamide-based compounds with heterocyclic substituents have been synthesized and studied. Key examples include:
Table 1: Comparison of Acetamide Derivatives
Key Observations :
- Heterocyclic Diversity: The target compound’s bipyridine-pyridazinone system is distinct from the indolinone-isoxazole derivatives in and the naphthyridine-trifluoromethyl groups in Goxalapladib . The latter’s fluorinated aromatic groups enhance lipophilicity, which is critical for blood-brain barrier penetration in atherosclerosis therapy.
- Activity Trends: The indolinone derivatives in show variable activity values (5.797, 5.58, 5.408), suggesting substituent-dependent efficacy. For example, fluorination at the indolinone ring correlates with higher activity compared to methyl or amino groups . This highlights the importance of electron-withdrawing groups in modulating bioactivity.
- Agrochemical vs. Pharmaceutical Design : Pesticides like alachlor and pretilachlor () prioritize chloro and alkyl groups for soil persistence and lipid solubility, whereas pharmaceutical candidates (e.g., Goxalapladib) incorporate polar heterocycles (piperidine, naphthyridine) for target specificity .
Structural and Functional Implications
- Bipyridine vs. Naphthyridine : The bipyridine core in the target compound offers two aromatic nitrogen atoms for metal coordination or hydrogen bonding, whereas Goxalapladib’s 1,8-naphthyridine provides a larger π-system for stronger stacking interactions .
- Pyridazinone vs. Isoxazole/Indolinone: The pyridazinone group’s carbonyl and NH motifs may enhance solubility and binding to polar enzyme pockets, contrasting with the isoxazole-methyl group in compounds, which likely improves metabolic stability .
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a pyridazine derivative, which contributes to its unique biological activity. The molecular formula is , and it has a molecular weight of 312.34 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bipyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| N-Acetyl derivative | Moderate | E. coli, S. aureus |
| Bipyridine analogs | High | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to activate caspase pathways leading to programmed cell death.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could act as a modulator for certain receptors involved in inflammatory responses.
- DNA Interaction: There is potential for intercalation into DNA structures, disrupting replication processes.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the bipyridine or pyridazine rings may enhance potency or selectivity.
| Modification | Effect |
|---|---|
| Methyl substitution on bipyridine | Increased antimicrobial activity |
| Hydroxyl group on pyridazine | Enhanced anticancer effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
